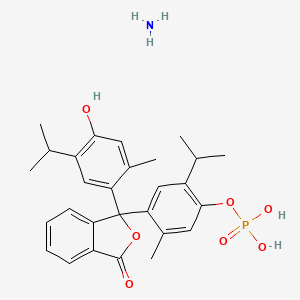![molecular formula C7H10O2 B13833218 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-7-oxabicyclo[410]heptan-3-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one can be synthesized through the oxidation of cyclohexene using dendritic complexes . The reaction typically involves the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of more oxidized bicyclic compounds.
Reduction: Formation of diols.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Applications De Recherche Scientifique
1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Medicine: Research into its potential as an anticapsin analog.
Industry: Used in the synthesis of various organic compounds and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. For example, when used as a substrate for enzyme studies, the compound binds to the active site of the enzyme, facilitating the reductive reaction of ketones . The oxirane ring’s reactivity plays a crucial role in these interactions, allowing for various chemical transformations.
Comparaison Avec Des Composés Similaires
- cis-Piperitone epoxide
- trans-Piperitone oxide
- p-Menthan-3-one, 1,2-epoxy-
- Piperitone oxide
- Piperitone 1-oxide
- 1,2-Epoxy-p-menthane-3-one
- Piperiton epoxid
- 3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one
Uniqueness: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is unique due to its specific structure, which includes a methyl group at the 1-position and an oxirane ring fused to a cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
1-methyl-7-oxabicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C7H10O2/c1-7-4-5(8)2-3-6(7)9-7/h6H,2-4H2,1H3 |
Clé InChI |
LGNAVYDBKFCTDJ-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(=O)CCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)


![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)

![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)




